Positional Isomer Differentiation: 5-Thiazolyl vs. 2-Thiazolyl Linkage in Butanoic Acid Scaffolds
In a series of 2,5-thiazole butanoic acids developed as αvβ3 integrin antagonists, the specific 2,5-thiazole substitution pattern (analogous to the 5-thiazolyl linkage in CAS 1499641-49-4) was critical for achieving potent receptor binding and oral pharmacokinetic properties [1]. While this study evaluated a compound set distinct from CAS 1499641-49-4, it establishes a class-level inference that the 5-thiazolyl positional isomer confers different pharmacological and physicochemical properties compared to 2-thiazolyl- or 4-thiazolyl-linked analogs [1]. The 2,5-thiazole compounds demonstrated nanomolar potency against αvβ3 and selectivity relative to αIIbβ3 and αvβ6 integrins, underscoring that the exact connectivity between the thiazole ring and the butanoic acid chain is a non-negotiable determinant of biological activity [1].
| Evidence Dimension | Integrin αvβ3 binding affinity (Ki) and oral bioavailability in dogs |
|---|---|
| Target Compound Data | CAS 1499641-49-4 (5-thiazolyl-linked scaffold) — no direct data; class-level inference drawn from 2,5-thiazole butanoic acid series |
| Comparator Or Baseline | 2-thiazolyl and 4-thiazolyl butanoic acid positional isomers |
| Quantified Difference | 2,5-thiazole compounds: Ki range 0.08–8.2 nM for αvβ3; oral bioavailability in dogs 16–60% depending on α-substituent; selectivity >100-fold vs. αIIbβ3 and αvβ6 [1] |
| Conditions | Solid-phase integrin binding assays (αvβ3, αIIbβ3, αvβ6); pharmacokinetic studies in beagle dogs following oral administration |
Why This Matters
This positional isomer class-level inference informs procurement decisions where the 5-thiazolyl linkage is a required structural feature for maintaining target engagement or pharmacological profile.
- [1] Perkins JJ, Duong LT, Fernandez-Metzler C, Hartman GD, Kimmel DB, Leu CT, et al. Synthesis of 2,5-thiazole butanoic acids as potent and selective αvβ3 integrin receptor antagonists with improved oral pharmacokinetic properties. Bioorg Med Chem Lett. 2006;16(4):845-849. doi:10.1016/j.bmcl.2005.11.021 View Source
